![molecular formula C20H19NO3 B2483027 methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate CAS No. 865660-54-4](/img/structure/B2483027.png)
methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact molecular structure would need to be confirmed with techniques such as NMR or X-ray crystallography.Applications De Recherche Scientifique
- Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate has been investigated for its antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against bacterial strains. Some derivatives have shown promising activity, making them potential candidates for novel antibacterial agents .
- The compound has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase. These enzymes play crucial roles in bacterial metabolism and are targets for drug development. Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate derivatives have demonstrated inhibitory activity against these enzymes, suggesting their potential as antimicrobial agents .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available for this specific product, it remains an intriguing molecule for further exploration .
- The partial structure of 2,5-dimethylpyrrole, a component of this compound, has been found to enhance cell-specific productivity. This finding could have implications in bioprocess optimization and biomanufacturing .
- The synthesis and characterization of methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate derivatives involve heterocyclic chemistry. Researchers have explored the reactivity of this compound and its derivatives to create novel heterocyclic structures with potential applications .
Antibacterial Activity
Enzyme Inhibition
Rare and Unique Chemicals Collection
Cell-Specific Productivity Enhancement
Heterocyclic Chemistry
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to the disruption of essential biochemical processes within the bacterial cell .
Biochemical Pathways
The inhibition of the Enoyl ACP Reductase and DHFR enzymes by Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate affects key biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, while DHFR plays a role in the folate synthesis pathway . The disruption of these pathways leads to the inhibition of bacterial growth and survival .
Result of Action
The action of Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate results in the suppression of bacterial cell growth . It also increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-9-15(2)21(14)16-10-12-17(13-11-16)24-19-7-5-4-6-18(19)20(22)23-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKHKXSIRCOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2482944.png)
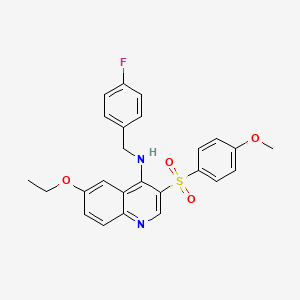
![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
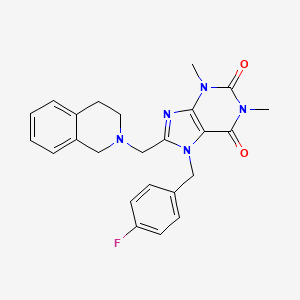
![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)
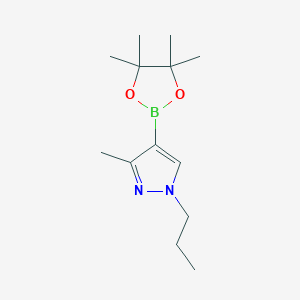
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
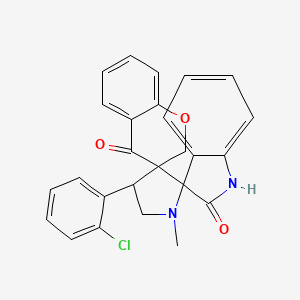
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)
![3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B2482961.png)
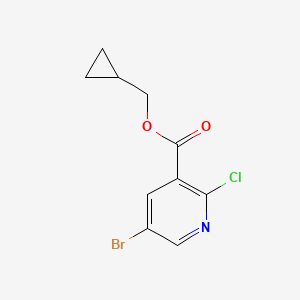
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)